molecular formula C22H18ClN3O3S2 B2815727 N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]propanamide CAS No. 886905-73-3

N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]propanamide

Cat. No.: B2815727
CAS No.: 886905-73-3
M. Wt: 471.97
InChI Key: YTFAGCIUSCDDSC-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]propanamide is a structurally complex molecule featuring a benzothiazole core, a 4-chlorobenzenesulfonyl group, and a pyridinylmethyl-substituted propanamide chain. The 4-chlorobenzenesulfonyl moiety enhances metabolic stability and binding affinity through electron-withdrawing effects, while the pyridinylmethyl group may improve solubility and facilitate interactions with biological targets via hydrogen bonding . This compound’s unique structural features position it as a candidate for enzyme inhibition or receptor modulation, depending on substituent effects.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c23-16-8-10-18(11-9-16)31(28,29)14-12-21(27)26(15-17-5-3-4-13-24-17)22-25-19-6-1-2-7-20(19)30-22/h1-11,13H,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFAGCIUSCDDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which is then functionalized with the chlorophenyl sulfonyl group and the pyridin-2-ylmethyl group through a series of substitution and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name / ID Core Structure Key Substituents Pharmacological Implications Evidence Source
Target Compound Benzothiazole - 4-Chlorobenzenesulfonyl
- N-(Pyridin-2-yl)methylpropanamide
Enhanced stability, solubility, and target engagement N/A
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo-triazol-3-yl]sulfanyl]propanamide Benzothiazole-phenyl - Thiazolo-triazole with 4-chlorophenyl
- Sulfanylpropanamide
Potential kinase inhibition; altered π-π stacking
N-(4-Methoxy-3-propenyl-benzothiazol-2-ylidene)-2,2-dimethylpropanamide Benzothiazole-ylidene - Methoxy/propenyl groups
- Pivaloyl (2,2-dimethyl) propanamide
Increased lipophilicity; conformational rigidity
N-(2,4-Dimethoxyphenyl)-3-(trioxo-benzothiazol-2-yl)propanamide Trioxo-benzothiazole - 2,4-Dimethoxyphenyl
- Sulfone (trioxo) groups
Enhanced polarity; potential CNS activity
4-(Pyrazolo-pyrimidinyl)-N-methylbenzenesulfonamide Benzenesulfonamide - Pyrazolo-pyrimidine-chromen-fluorophenyl system Kinase or protease inhibition
N-[4-(Benzyloxy)phenyl]-2-[(pyridinyl-triazolyl)sulfanyl]acetamide Benzyloxy-phenyl - Pyridinyl-triazole
- Sulfanylacetamide
Improved solubility; hydrogen-bonding interactions

Key Comparative Insights

Benzothiazole Modifications: The target compound’s unmodified benzothiazole core contrasts with derivatives like the trioxo-benzothiazole (), which introduces sulfone groups for increased polarity and oxidative stability .

Sulfonyl vs. Sulfonamide Groups :

  • The 4-chlorobenzenesulfonyl group in the target compound differs from the benzenesulfonamide in . Sulfonyl groups are more electron-withdrawing, possibly enhancing metabolic stability compared to sulfonamides, which may engage in hydrogen bonding .

Heterocyclic Additions :

  • Pyridine rings (target compound, ) improve solubility and act as hydrogen-bond acceptors, whereas methoxy/propenyl groups () increase lipophilicity, affecting membrane permeability .

Biological Activity :

  • Compounds with triazole or pyrazolo-pyrimidine moieties () are often associated with kinase inhibition, while benzothiazoles with sulfonyl groups (target compound) may target proteases or inflammatory pathways .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The 4-chlorobenzenesulfonyl group in the target compound may reduce oxidative metabolism compared to compounds with alkyl or methoxy substituents .
  • Synthetic Accessibility : highlights azide-based substitutions, but the target compound’s synthesis likely involves coupling benzothiazole amines with sulfonyl chlorides and propanamide intermediates, a common strategy for benzothiazole derivatives .

Biological Activity

N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. The presence of a benzothiazole moiety, chlorobenzenesulfonyl group, and a pyridine derivative in its structure suggests diverse pharmacological applications. This article aims to explore the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN2O3SC_{18}H_{17}ClN_2O_3S, indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions. The structural features can be summarized in the following table:

Component Description
Benzothiazole MoietyAromatic heterocyclic compound known for bioactivity
Chlorobenzenesulfonyl GroupEnhances solubility and reactivity
Pyridine RingContributes to binding affinity with biological targets

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds showed IC50 values in the low micromolar range against several cancer cell lines .

Antimicrobial Properties

The sulfonamide group within the compound structure is known for its antimicrobial activity. Similar compounds have been shown to exhibit antibacterial and antifungal effects by inhibiting key enzymes involved in bacterial cell wall synthesis. For example, benzothiazole derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies on benzothiazole derivatives have indicated potential applications in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer potential of a related benzothiazole derivative, showing a dose-dependent inhibition of tumor growth in xenograft models. The compound induced apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Testing : In vitro assays revealed that similar sulfonamide-containing compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against various pathogens, suggesting strong antimicrobial efficacy .
  • Neuroprotective Assessment : A recent investigation into the neuroprotective effects of benzothiazole derivatives indicated significant reductions in neuronal cell death under oxidative stress conditions, highlighting their potential as therapeutic agents for neurodegenerative disorders .

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including sulfonylation, amide coupling, and functional group protection/deprotection. Critical steps include:

  • Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a propanamide precursor under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
  • Amide Coupling : Using coupling agents like HATU or EDC/HOBt to link the benzothiazole and pyridinylmethyl moieties .
  • Optimization : Reaction conditions (e.g., reflux in ethanol, controlled pH) and monitoring via thin-layer chromatography (TLC) ensure high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates proton environments and carbon frameworks (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 506.08) .
  • Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretches at 1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the compound’s 3D structure?

  • Structure Solution : SHELXD/SHELXS generates initial phases from diffraction data, while SHELXL refines atomic coordinates against high-resolution (<1.2 Å) data .
  • Handling Twinning : SHELXL’s twin refinement option addresses pseudo-merohedral twinning, common in sulfonamide-containing crystals .
  • Validation : R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) ensure accuracy .

Q. How can researchers resolve contradictions between spectroscopic data and computational models?

  • Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to identify outliers .
  • Dynamic Effects : MD simulations (e.g., AMBER) account for conformational flexibility in solution, which static models may miss .
  • Experimental Replication : Re-run spectra under standardized conditions (e.g., solvent, temperature) to rule out artifacts .

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